7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol
Description
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C10H18O4/c11-5-4-9(12)2-1-3-10(8-9)13-6-7-14-10/h11-12H,1-8H2 |
InChI Key |
MYHNEMGKKKEDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)(CCO)O |
Origin of Product |
United States |
Preparation Methods
Reduction and Functionalization of 1,4-Dioxaspiro[4.5]decan-8-one
One common approach involves the reductive functionalization of the ketone at the 8-position to introduce hydroxyl groups or side chains. Various reagents and conditions have been reported:
- Sodium triacetoxyborohydride Reduction:
A procedure involves adding sodium triacetoxyborohydride to a mixture containing 1,4-dioxaspiro[4.5]decan-8-one, acetic acid, and an amine or alcohol nucleophile in dichloromethane at low temperature (around 5°C), followed by stirring at ambient temperature for extended periods (up to 23 hours). This method facilitates reductive amination or alcohol addition at the ketone site, potentially enabling the introduction of hydroxyethyl groups.
Fluorination and Subsequent Hydroxylation (Indirect Route)
Several fluorination strategies have been reported for related spiro compounds, which can be adapted for the preparation of hydroxyethyl derivatives by subsequent hydrolysis or nucleophilic substitution:
These methods highlight the utility of sulfur trifluoride reagents for functional group transformations on the spirocyclic scaffold, which after appropriate workup can yield hydroxy-substituted products.
Acid-Catalyzed Condensation and Cyclization
Another reported method involves acid-catalyzed condensation reactions of 1,4-dioxaspiro[4.5]decan-8-one with appropriate hydroxyalkyl reagents:
Purification and Characterization
The final products are typically purified by:
- Flash Chromatography: Using silica gel with solvent systems such as dichloromethane and ethyl acetate mixtures.
- Distillation under Reduced Pressure: To isolate pure liquids.
- Crystallization: For solid derivatives.
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the structural framework and substitution pattern.
- Gas Chromatography (GC): To assess purity.
- Mass Spectrometry (MS): For molecular weight confirmation.
- Infrared Spectroscopy (IR): To identify functional groups.
Summary Table of Key Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfur trifluoride fluorination | Diethylaminosulfur trifluoride, BF3 etherate, HF | 60–91 | Intermediate fluorinated spiro compounds formed |
| Morpholinosulfur trifluoride + KMnO4 oxidation | Morph-DAST, KMnO4 in CH2Cl2/H2O | 73 | Oxidized intermediates for further modification |
| Reductive amination | Sodium triacetoxyborohydride, acetic acid, amine/alcohol | ~60 | Direct introduction of hydroxyethyl group |
| Acid-catalyzed condensation | p-Toluenesulfonic acid, toluene reflux | Moderate | Formation of functionalized spiro derivatives |
Research Findings and Practical Notes
- The fluorination methods provide high yields but require careful handling of hazardous reagents such as hydrogen fluoride and sulfur trifluoride derivatives.
- Reductive amination offers a milder and more direct route to introduce hydroxyethyl groups, suitable for scale-up.
- Acid-catalyzed methods are slower but useful for forming more complex derivatives.
- Purification techniques are critical for obtaining analytically pure compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxyethyl and dioxaspiro groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects : Hydroxyethyl and azidomethyl groups enhance reactivity for further functionalization (e.g., esterification, click chemistry) , while methyl or propenyl groups increase hydrophobicity .
- Stereochemistry : Enantioselective synthesis is critical for compounds like 7-(2-Methyl-2-propenyl)-1,4-dioxaspiro[4.5]decan-7-ol, where stereocenters influence biological activity .
- Spirocore Modifications : Replacement of oxygen with sulfur (e.g., 1,4-dithiaspiro analogs) alters electronic properties and stability, as seen in .
Functional Group Comparisons
Hydroxy vs. Methoxy Derivatives
- 7-Hydroxyethyl Derivatives: Exhibit higher solubility in polar solvents (e.g., methanol, water) due to hydrogen bonding .
- Methoxy-Substituted Analogs: For example, 8-Methoxy-1,4-dioxaspiro[4.5]decane (CAS: Not provided) shows reduced reactivity in nucleophilic substitutions but improved metabolic stability .
Amino-Functionalized Derivatives
- (±)-8-Amino-9-(4',7'-dimethoxybenzo[d][1,3]dioxol-5'-yl)-1,4-dioxaspiro[4.5]decan-7-ol: Synthesized via catalytic hydrogenation (95% yield), this compound serves as a precursor for N-acylation reactions in drug discovery .
Biological Activity
7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol (CAS Number: 2225759-92-0) is a unique chemical compound characterized by its spiro structure, which includes a hydroxyl group and an ethylene glycol moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly its interactions with various enzymes and metabolic pathways.
- Molecular Formula : C10H18O4
- Molecular Weight : 202.25 g/mol
- Structure : The compound features a spirocyclic arrangement that contributes to its unique reactivity and solubility properties in polar solvents, enhancing its potential applications in biological systems.
Biological Activity
The biological activity of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol is primarily linked to its role as an enzyme inhibitor or modulator. Research indicates that it may influence specific metabolic processes through interactions with various biochemical pathways.
Enzyme Interaction Studies
Several studies have focused on understanding how this compound interacts with enzymes:
- Inhibition Mechanism : Preliminary findings suggest that 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol may inhibit certain enzymes involved in metabolic pathways, potentially altering the rates of biochemical reactions.
- Modulation of Pathways : The compound has been shown to modulate pathways associated with drug metabolism and detoxification processes, indicating its potential as a therapeutic agent.
Case Studies
- Case Study on Enzyme Inhibition : A study investigated the effects of 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol on cytochrome P450 enzymes, which are crucial for drug metabolism. The results indicated that the compound could significantly reduce the activity of specific isoforms, suggesting its potential for drug-drug interaction studies.
- Therapeutic Applications : Another study explored the use of this compound in developing new analgesics. The findings showed that it could enhance the efficacy of existing pain relief medications by modulating pain pathways.
Comparative Analysis with Related Compounds
The following table compares 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Dioxaspiro[4.4]decane | C8H14O3 | Different ring size; lacks hydroxyl group at position 7 |
| 1,4-Dioxaspiro[4.5]decan-8-ol | C8H14O3 | Hydroxyl group at position 8 instead of position 7 |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | C11H18O4 | Carboxylate substituent providing different properties |
Q & A
Basic Question: What are the recommended synthetic routes for 7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol, and how can intermediates be characterized?
Methodological Answer:
The synthesis of spirocyclic ethers like this compound typically involves cyclization reactions using diols or epoxides under acidic or catalytic conditions. For example, a two-step approach may include:
Ketal formation : Reacting a diketone with ethylene glycol in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) to form the 1,4-dioxaspiro framework.
Hydroxyethyl functionalization : Introducing the hydroxyethyl group via nucleophilic substitution or Grignard addition.
Characterization : Use NMR (¹H/¹³C) to confirm spirocyclic structure via distinct splitting patterns and DEPT-135 for tertiary carbons. IR spectroscopy can validate hydroxyl and ether functional groups. Mass spectrometry (HRMS) ensures molecular weight accuracy .
Advanced Question: How can computational modeling guide the design of experiments to study the compound’s conformational stability?
Methodological Answer:
Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize the molecule’s geometry and calculate energy barriers for ring puckering or hydroxyethyl rotation. Compare results with experimental data (e.g., X-ray crystallography or variable-temperature NMR) to identify dominant conformers. Molecular dynamics simulations in solvent environments (e.g., water, DMSO) can predict solvation effects on stability. Discrepancies between computational and experimental data may indicate overlooked intermolecular interactions (e.g., hydrogen bonding), requiring iterative refinement of models .
Basic Question: What analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to quantify purity (>98% recommended for biological assays).
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition points.
- Elemental Analysis : Verify stoichiometry (C, H, O) to confirm synthesis success.
Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
Advanced Question: How can researchers resolve contradictions in biological activity data (e.g., conflicting antimicrobial results)?
Methodological Answer:
Replicate assays : Use standardized protocols (e.g., CLSI guidelines) across multiple microbial strains.
Control variables : Test solubility in assay media (DMSO vs. aqueous buffers) to rule out solvent interference.
Mechanistic studies : Perform time-kill assays or membrane permeability tests (e.g., SYTOX Green uptake) to differentiate static vs. cidal effects.
Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance. Theoretical frameworks (e.g., structure-activity relationship models) should guide hypothesis refinement .
Basic Question: What are the key considerations for designing a stability study under varying pH and temperature conditions?
Methodological Answer:
- Experimental Matrix : Use buffered solutions (pH 1–13) and temperatures (4°C, 25°C, 40°C).
- Sampling Intervals : Collect data at 0, 7, 14, 30 days.
- Degradation Analysis : Monitor via HPLC for byproduct formation (e.g., hydrolysis of the dioxaspiro ring). Kinetic modeling (Arrhenius equation) predicts shelf-life. Include UV/Vis spectroscopy to track chromophore changes .
Advanced Question: How can environmental fate studies be structured to evaluate the compound’s persistence in aquatic systems?
Methodological Answer:
Adopt a tiered approach:
Laboratory Studies : OECD 301D (Closed Bottle Test) for biodegradability; measure half-life via LC-MS/MS in simulated freshwater.
Abiotic Factors : Test photolysis (UV irradiation) and hydrolysis (pH 7–9).
Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).
Modeling : Apply EPI Suite or QSAR models to predict bioaccumulation and toxicity endpoints. Field validation via sediment/water sampling in contaminated sites is critical .
Advanced Question: What interdisciplinary methodologies are needed to explore the compound’s potential in drug delivery systems?
Methodological Answer:
Physicochemical Profiling : Determine logP (shake-flask method) and pKa (potentiometric titration) to assess lipid bilayer permeability.
Nanocarrier Design : Formulate liposomes or dendrimers encapsulating the compound; characterize via dynamic light scattering (DLS) and TEM.
In Vitro Release : Use dialysis membranes (PBS, pH 7.4) with periodic HPLC sampling.
Biological Testing : Cell viability (MTT assay) and pharmacokinetic studies (rodent models) to evaluate bioavailability. Integrate computational ADMET predictions for lead optimization .
Basic Question: How should researchers validate synthetic yields when scaling up from milligram to gram quantities?
Methodological Answer:
- Process Optimization : Screen catalysts (e.g., Amberlyst-15 vs. zeolites) and solvents (polar aprotic vs. ethereal) for scalability.
- In-line Monitoring : Use FTIR or ReactIR to track reaction progress in real time.
- Purification : Compare column chromatography vs. recrystallization efficiency. Report mass balance and atom economy to identify bottlenecks .
Advanced Question: What strategies address discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
Re-examine Solvent Effects : Simulate NMR chemical shifts with COSMO-RS to account for solvent polarity.
Dynamic Effects : Variable-temperature NMR can reveal conformational averaging missed in static DFT models.
X-ray Validation : Resolve absolute configuration via single-crystal diffraction.
Collaborative Analysis : Cross-check with independent labs to rule out instrumentation bias .
Advanced Question: How can multi-omics approaches elucidate the compound’s mechanism of action in anti-inflammatory studies?
Methodological Answer:
Transcriptomics : RNA-seq of treated macrophages (LPS-induced model) to identify differentially expressed genes (e.g., NF-κB pathway).
Proteomics : SILAC labeling with LC-MS/MS to quantify cytokine secretion (e.g., IL-6, TNF-α).
Metabolomics : NMR-based profiling to track prostaglandin or leukotriene levels.
Data Integration : Use pathway analysis tools (IPA, MetaboAnalyst) to map crosstalk between omics layers. Validate targets via CRISPR knockout or siRNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
